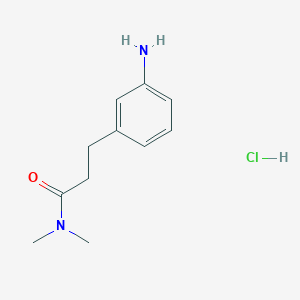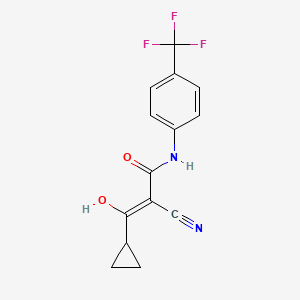
2(3H)-Thiazolone, 4-(trifluoromethyl)-
Overview
Description
2(3H)-Thiazolone, 4-(trifluoromethyl)-, also known as TFM, is an organic compound that is used in a variety of scientific applications. It is a part of the thiazolone family of compounds and is used in a variety of research fields, such as organic chemistry, biochemistry, and pharmacology. TFM is a versatile compound that has many useful properties and has been used in a variety of laboratory experiments.
Scientific Research Applications
FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs . It’s been noted that compounds with fluorine or fluorine-containing functional groups exhibit numerous pharmacological activities .
Antidepressant Applications
Compounds containing this novel unit have shown promise in the development of antidepressant drugs . This suggests potential applications in the treatment of mental health disorders.
Antipsychotic Applications
Similarly, these compounds have also been used in the development of antipsychotic drugs . This could potentially lead to new treatments for conditions such as schizophrenia and bipolar disorder.
Anti-Inflammatory Applications
The anti-inflammatory properties of these compounds have also been explored . This could have implications for the treatment of conditions such as arthritis and other inflammatory diseases.
Antioxidant Applications
These compounds have also been found to have antioxidant properties . This could potentially be used in the treatment of conditions caused by oxidative stress.
Catalytic Ligand for Chemical Reactions
2-Fluoro-4-(trifluoromethyl)pyridine, a compound with a similar structure, has been used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This suggests potential applications in chemical synthesis and industrial processes.
Mechanism of Action
Target of Action
For instance, Elinzanetant, a compound with a trifluoromethyl group, is under investigation for its effects on vasomotor symptoms . Another study mentions the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents .
Mode of Action
For example, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown excellent inhibitory activity against different cancer cell lines .
Biochemical Pathways
The degradation of fluorinated drugs has been studied, and it’s known that they can impact various biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in a compound can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the physicochemical properties of fluorine atom in a trifluoromethyl group can significantly improve the properties of the parent molecules .
properties
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NOS/c5-4(6,7)2-1-10-3(9)8-2/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIRAIHGFECTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2,3-dihydro-1,3-thiazol-2-one | |
CAS RN |
1153291-65-6 | |
| Record name | 4-(trifluoromethyl)-2(3H)-thiazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B3417735.png)


![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)






